(2-Methylpropyl)phosphonic dichloride
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Overview
Description
(2-Methylpropyl)phosphonic dichloride is an organophosphorus compound with the molecular formula C4H10Cl2OP. It is a colorless liquid that is primarily used as an intermediate in the synthesis of various chemical products. This compound is known for its reactivity due to the presence of two chlorine atoms attached to the phosphorus atom, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Methylpropyl)phosphonic dichloride can be synthesized through several methods. One common method involves the reaction of (2-methylpropyl)phosphonic acid with thionyl chloride. The reaction typically occurs under reflux conditions, and the product is distilled to obtain pure this compound .
Another method involves the chlorination of (2-methylpropyl)phosphonic acid using phosphorus trichloride. This reaction also requires reflux conditions and produces this compound as the main product .
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the product. The use of catalysts, such as amines, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-Methylpropyl)phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as alcohols or amines, to form phosphonate esters or phosphonamides.
Oxidation Reactions: The compound can be oxidized to form (2-methylpropyl)phosphonic acid.
Reduction Reactions: Reduction of this compound can yield (2-methylpropyl)phosphine.
Common Reagents and Conditions
Alcohols: React with this compound under basic conditions to form phosphonate esters.
Amines: React with the compound to form phosphonamides.
Oxidizing Agents: Such as hydrogen peroxide, can oxidize the compound to (2-methylpropyl)phosphonic acid.
Major Products Formed
Phosphonate Esters: Formed by the reaction with alcohols.
Phosphonamides: Formed by the reaction with amines.
(2-Methylpropyl)phosphonic Acid: Formed by oxidation reactions.
Scientific Research Applications
(2-Methylpropyl)phosphonic dichloride has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and agrochemicals
Mechanism of Action
The mechanism of action of (2-methylpropyl)phosphonic dichloride involves its reactivity with nucleophiles. The chlorine atoms attached to the phosphorus atom are highly electrophilic, making them susceptible to nucleophilic attack. This reactivity allows the compound to participate in various substitution reactions, forming new phosphorus-containing compounds. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Methylphosphonic Dichloride: Similar in structure but with a methyl group instead of a (2-methylpropyl) group.
Ethylphosphonic Dichloride: Contains an ethyl group instead of a (2-methylpropyl) group.
Isopropylphosphonic Dichloride: Contains an isopropyl group instead of a (2-methylpropyl) group
Uniqueness
(2-Methylpropyl)phosphonic dichloride is unique due to its specific alkyl group, which can influence its reactivity and the types of products formed in chemical reactions. This uniqueness makes it valuable in the synthesis of specialized organophosphorus compounds that may not be easily accessible using other similar compounds .
Properties
CAS No. |
5021-98-7 |
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Molecular Formula |
C4H9Cl2OP |
Molecular Weight |
174.99 g/mol |
IUPAC Name |
1-dichlorophosphoryl-2-methylpropane |
InChI |
InChI=1S/C4H9Cl2OP/c1-4(2)3-8(5,6)7/h4H,3H2,1-2H3 |
InChI Key |
XPJFLWOLHYXLBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CP(=O)(Cl)Cl |
Origin of Product |
United States |
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